molecular formula C16H16N2O5S B3302943 N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide CAS No. 919629-37-1

N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B3302943
CAS No.: 919629-37-1
M. Wt: 348.4 g/mol
InChI Key: OMWYUHUPZLFLED-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a furan ring and a thiazolidinone moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.

    Furan-2-carboxylic acid derivatives: Used in various chemical syntheses.

    Thiazolidinone derivatives: Studied for their antimicrobial and anticancer activities.

Uniqueness

N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide stands out due to its unique combination of a benzamide core, furan ring, and thiazolidinone moiety. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Biological Activity

N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanism of action, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a unique structure comprising a benzamide core , a furan ring , and a thiazolidinone moiety . The synthesis typically involves multi-step organic reactions, with one common method being the condensation of furan-2-carbaldehyde with 3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid in the presence of catalysts under controlled conditions .

This compound exhibits its biological activity primarily through enzyme inhibition . It interacts with molecular targets such as phosphoinositide 3-kinases (PI3Ks), which are critical in various cellular processes including growth and metabolism. The compound has been shown to selectively inhibit PI3Kgamma, a target for inflammatory and autoimmune diseases .

Key Mechanisms:

  • Enzyme Inhibition : Binds to active sites of enzymes, preventing substrate access.
  • Selective Targeting : Exhibits specificity towards class IB PI3K-mediated cellular effects .

Biological Activity

Research indicates that this compound has significant potential in various therapeutic areas:

Anticancer Activity

Studies have demonstrated that this compound can inhibit cancer cell growth. The mechanism involves disrupting critical signaling pathways within cancer cells through PI3K inhibition.

Anti-inflammatory Effects

In preclinical models, the compound has shown promising results in reducing leukocyte recruitment in inflammatory conditions. Oral administration in mouse models led to significant decreases in inflammation markers .

Case Studies

A notable study explored the effects of a similar furan-based thiazolidinedione compound on inflammatory diseases. The results indicated that these compounds could effectively reduce symptoms associated with conditions like rheumatoid arthritis by modulating immune responses .

StudyFindings
Furan-based ThiazolidinedionesInhibition of PI3Kgamma leads to reduced leukocyte recruitment in inflammation models .
Anticancer PropertiesSignificant growth inhibition in various cancer cell lines through targeted enzyme inhibition .

Comparative Analysis

When compared to similar compounds such as N-(furan-2-ylmethyl)-1H-indole-3-carboxamide and furan derivatives known for their anticancer properties, N-[(furan-2-yl)methyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-y)benzamide stands out due to its unique combination of functional groups that enhance its biological activity.

CompoundBiological ActivityUnique Features
N-(furan-2-ylmethyl)-1H-indoleAnticancerIndole core
Furan derivativesAntimicrobialSimple structure
N-[Furan-Methyl]-ThiazolidinoneAnticancer/Anti-inflammatoryComplex multi-functional structure

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11-10-24(21,22)18(16(11)20)13-5-2-4-12(8-13)15(19)17-9-14-6-3-7-23-14/h2-8,11H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWYUHUPZLFLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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